Technical Whitepaper: 2-(Methylsulfonyl)acetamide – Strategic Reagent in Medicinal Chemistry
Technical Whitepaper: 2-(Methylsulfonyl)acetamide – Strategic Reagent in Medicinal Chemistry
Executive Summary
2-(Methylsulfonyl)acetamide (CAS 66913-97-1) is a specialized C2 organosulfur building block characterized by the presence of a sulfonyl group and a primary amide separated by a methylene bridge. This structural arrangement creates a highly reactive "active methylene" center, making the compound a versatile synthon in the construction of complex heterocyclic pharmacophores and
This guide provides a comprehensive technical analysis of 2-(Methylsulfonyl)acetamide, detailing its physicochemical properties, synthetic utility, and application in drug discovery workflows.[1] Unlike simple acetamides, the electron-withdrawing influence of the adjacent sulfone group significantly enhances the acidity of the
Part 1: Chemical Profile & Properties[1]
Physicochemical Specifications
The dual electron-withdrawing nature of the sulfonyl (
| Property | Value / Description |
| CAS Number | 66913-97-1 |
| IUPAC Name | 2-Methanesulfonylacetamide |
| Molecular Formula | |
| Molecular Weight | 137.16 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 97–110 °C (Polymorphic variations observed) |
| Solubility | Soluble in DMSO, DMF, Methanol, Water; Sparingly soluble in non-polar solvents ( |
| pKa ( | ~12–13 (Estimated; Active Methylene) |
| H-Bond Donors | 1 (Amide |
| H-Bond Acceptors | 3 (Sulfone oxygens, Amide carbonyl) |
Structural Reactivity Analysis
The methylene group at position 2 is flanked by two electron-withdrawing groups (EWGs): the sulfone and the amide. This "push-pull" electronic environment renders the methylene protons significantly more acidic than those in simple acetamides, facilitating deprotonation by mild bases (e.g.,
Figure 1: Reactivity Map. The central active methylene group serves as the nucleophilic hub for condensation and cyclization reactions.
Part 2: Synthetic Utility & Mechanisms
Synthesis of the Reagent
While commercially available, 2-(Methylsulfonyl)acetamide is often synthesized in-house to ensure freshness, as the active methylene can be sensitive to moisture over long storage.[1] The most robust route involves the oxidation of 2-(methylthio)acetamide.
Protocol: Oxidation of 2-(Methylthio)acetamide
Reaction:
-
Starting Material: Dissolve 2-(methylthio)acetamide (1.0 eq) in Glacial Acetic Acid.
-
Oxidant Addition: Add Sodium Perborate Tetrahydrate (2.5 eq) or Hydrogen Peroxide (30%, 3.0 eq) dropwise at 50–60 °C.
-
Note: Sodium perborate is often preferred for safer handling and cleaner workup compared to mCPBA.
-
-
Workup: Stir for 2–4 hours. Quench with saturated
(if using acid). Extract with Ethyl Acetate (x3). -
Purification: Recrystallize from Ethanol/Water to yield white crystals (Yield >80%).
Knoevenagel Condensation
The primary application of CAS 66913-97-1 is the synthesis of
Mechanism:
-
Base removes an
-proton, forming a resonance-stabilized enolate.[1] -
Nucleophilic attack on the aldehyde carbonyl.
-
Dehydration (loss of water) drives the equilibrium to the conjugated alkene.
Figure 2: Knoevenagel Condensation Mechanism. Step-by-step transformation from the active methylene precursor to the conjugated product.
Part 3: Applications in Drug Discovery
Bioactive Scaffold Construction
The 2-(methylsulfonyl)acetamide motif appears in various bioactive compounds, acting as a polar, metabolically stable linker.
-
Antibacterial & Antifungal Agents: Derivatives synthesized via the condensation of 2-(methylsulfonyl)acetamide with substituted benzaldehydes have demonstrated significant inhibitory activity against plant pathogens such as Xanthomonas oryzae and Rhizoctonia solani. The sulfone group enhances cell permeability and metabolic stability compared to the corresponding sulfides.
-
Heterocycle Precursor:
-
Pyrroles & Pyridines: Reaction with 1,3-dicarbonyls or
-haloketones allows for the construction of substituted pyrroles and pyridines.[1] The sulfonyl group can serve as a removable activating group or remain as a pharmacophore. -
Selexipag Analogs: While Selexipag (Uptravi) utilizes an acyl sulfonamide linkage (
), the sulfonyl acetamide isomer ( ) is investigated for distinct receptor binding profiles in prostacyclin receptor agonism research.
-
Experimental Protocol: Synthesis of (E)-2-(Methylsulfonyl)-3-phenylacrylamide
A representative protocol for utilizing CAS 66913-97-1 in library synthesis.
Reagents:
-
2-(Methylsulfonyl)acetamide (1.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
Piperidine (0.1 mmol, Catalyst)
-
Ethanol (5 mL)
Procedure:
-
Setup: In a 20 mL scintillation vial, combine 2-(methylsulfonyl)acetamide and benzaldehyde in ethanol.
-
Catalysis: Add piperidine (or catalytic
-alanine/acetic acid) to the mixture. -
Reflux: Heat the mixture to reflux (80 °C) for 3–6 hours. Monitor by TLC (SiO2, 50% EtOAc/Hexanes).[2]
-
Isolation: Cool to room temperature. The product typically precipitates as a crystalline solid.
-
Purification: Filter the solid and wash with cold ethanol. If no precipitate forms, evaporate solvent and recrystallize from EtOH.[1]
-
Characterization: Confirm structure via
NMR (Olefinic proton typically appears 7.5–8.0 ppm).
Part 4: Safety & Handling (SDS Summary)
Hazard Classification (GHS):
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation (in some formulations).
-
H319: Causes serious eye irritation.
-
Handling Guidelines:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Use a dust mask if handling powder in open air.
-
Storage: Store in a cool, dry place (2–8 °C recommended for long-term stability). Keep container tightly closed to prevent moisture absorption, which can degrade the amide.[1]
-
Incompatibility: Avoid strong oxidizing agents and strong bases (unless intended for reaction).
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: 2-(Methylsulfonyl)acetamide. Retrieved from
-
Li, P., Wang, Z., & Yu, L. (2023).[1][3] Synthesis and bioactivity evaluation of novel acetamide-derived compounds bearing a methylsulfonyl unit. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(11), 1-9.[1] Retrieved from
-
PubChem. (2024).[4] Compound Summary: 2-(Methylsulfonyl)acetamide (CID 105389).[5][6] National Library of Medicine. Retrieved from
-
Nippon Shinyaku Co., Ltd. (2014). Process for preparation of 2-{4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy}-N-(methylsulfonyl)acetamide. US Patent 20140148469A1. Retrieved from
-
Fahim, A. M. (2018). Regioselective Synthesis of Novel Fused Sulphonamide Derivatives Utilizing Microwave Irradiation. Current Microwave Chemistry, 5(1). Retrieved from
Sources
- 1. CN111836810A - Pesticide-active heterocyclic derivatives with sulfur-containing substituents - Google Patents [patents.google.com]
- 2. Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(Methylsulphonyl)acetamide | C3H7NO3S | CID 105389 - PubChem [pubchem.ncbi.nlm.nih.gov]
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